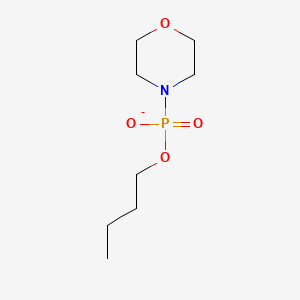![molecular formula C11H13ClN2O5 B12531074 tert-Butyl [(6-chloro-3-nitropyridin-2-yl)oxy]acetate CAS No. 653574-62-0](/img/structure/B12531074.png)
tert-Butyl [(6-chloro-3-nitropyridin-2-yl)oxy]acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl [(6-chloro-3-nitropyridin-2-yl)oxy]acetate is an organic compound with the molecular formula C11H14ClNO4. This compound is characterized by the presence of a tert-butyl ester group, a chloro-substituted pyridine ring, and a nitro group. It is used in various chemical reactions and has applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl [(6-chloro-3-nitropyridin-2-yl)oxy]acetate typically involves the reaction of 6-chloro-3-nitropyridine-2-ol with tert-butyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
tert-Butyl [(6-chloro-3-nitropyridin-2-yl)oxy]acetate undergoes various chemical reactions, including:
Nucleophilic substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Ester hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or thiourea in solvents such as ethanol or acetonitrile.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Ester hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Major Products Formed
Nucleophilic substitution: Formation of substituted pyridine derivatives.
Reduction: Formation of 6-chloro-3-aminopyridine-2-yl acetate.
Ester hydrolysis: Formation of 6-chloro-3-nitropyridine-2-yl acetic acid.
科学的研究の応用
tert-Butyl [(6-chloro-3-nitropyridin-2-yl)oxy]acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of compounds with antimicrobial or anticancer properties.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
作用機序
The mechanism of action of tert-Butyl [(6-chloro-3-nitropyridin-2-yl)oxy]acetate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The chloro group can participate in nucleophilic substitution reactions, leading to the formation of bioactive compounds. The ester group can be hydrolyzed to release the active carboxylic acid, which can interact with enzymes and receptors .
類似化合物との比較
Similar Compounds
- tert-Butyl 4-(6-chloro-3-nitropyridin-2-yl)piperazine-1-carboxylate
- tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
- tert-Butyl bromoacetate
Uniqueness
tert-Butyl [(6-chloro-3-nitropyridin-2-yl)oxy]acetate is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions. The presence of the chloro and nitro groups provides versatility in synthetic applications, while the tert-butyl ester group offers stability and ease of handling .
特性
CAS番号 |
653574-62-0 |
|---|---|
分子式 |
C11H13ClN2O5 |
分子量 |
288.68 g/mol |
IUPAC名 |
tert-butyl 2-(6-chloro-3-nitropyridin-2-yl)oxyacetate |
InChI |
InChI=1S/C11H13ClN2O5/c1-11(2,3)19-9(15)6-18-10-7(14(16)17)4-5-8(12)13-10/h4-5H,6H2,1-3H3 |
InChIキー |
VCUYLIGGRXJOIA-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)COC1=C(C=CC(=N1)Cl)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


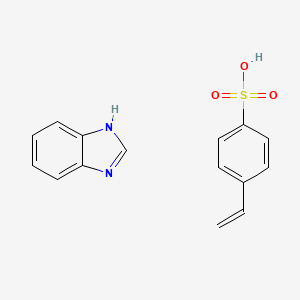
![4-[Di(pyridin-2-yl)amino]benzonitrile](/img/structure/B12531001.png)
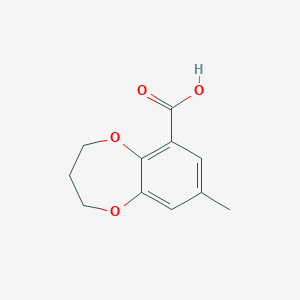
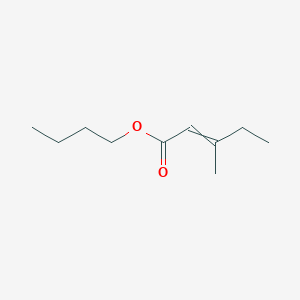

![Phenol, 2-chloro-4-fluoro-5-[5-(trifluoromethyl)-3-isoxazolyl]-](/img/structure/B12531029.png)
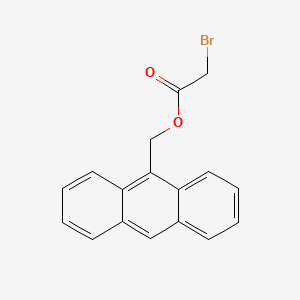

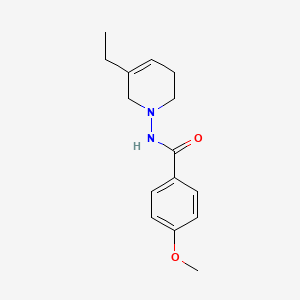
![{[2-(6-Oxonaphthalen-2(6H)-ylidene)-6-phenyl-1,2-dihydropyrimidin-4-yl]oxy}acetic acid](/img/structure/B12531052.png)
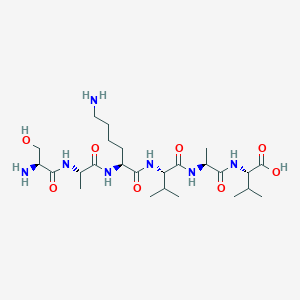

![{2-[2-(4-Fluorophenyl)ethenyl]-1,3-oxazol-4-yl}methanol](/img/structure/B12531064.png)
